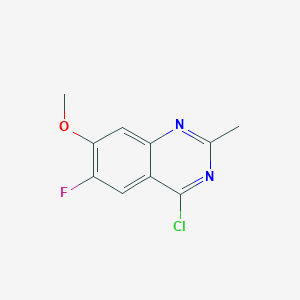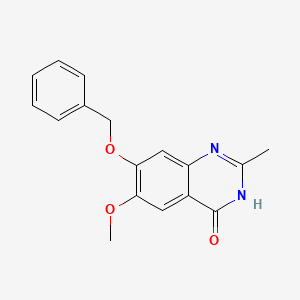
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate is an organic compound that combines a pyridine ring with a pyrrolidine ring, stabilized by a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyridine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrrolidin-2-one derivatives
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine and pyrrolidine derivatives
Scientific Research Applications
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyrrolidin-2-yl)pyridine
- 2-(Pyrrolidin-1-yl)pyridine
- 2-(Pyrrolidin-3-yl)pyrimidine
Uniqueness
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its stability and solubility in organic solvents. This compound also exhibits distinct reactivity patterns compared to its analogs, making it a valuable tool in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H13F3N2O2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2.C2HF3O2/c1-2-5-11-9(3-1)8-4-6-10-7-8;3-2(4,5)1(6)7/h1-3,5,8,10H,4,6-7H2;(H,6,7) |
InChI Key |
OIXGRPQWRBWEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



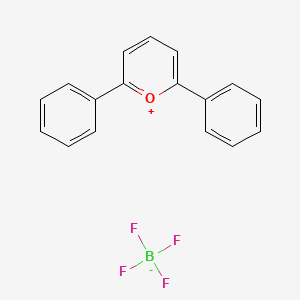
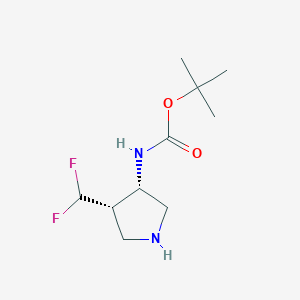
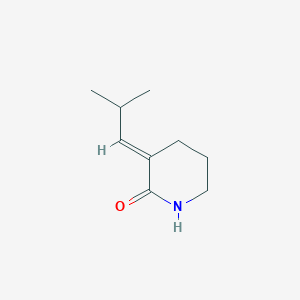

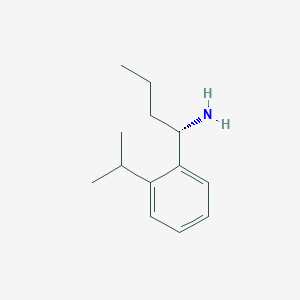


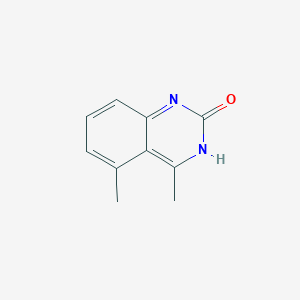
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
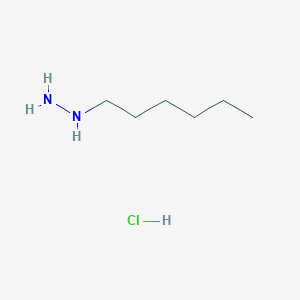
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
